Zinc 2,4-pentanedionate hydrate
Description
Coordination Environment and Ligand Interaction
The acetylacetonate (B107027) anion (acac), derived from the deprotonation of acetylacetone (B45752), acts as a bidentate ligand. magritek.com This means that each acetylacetonate ligand binds to the zinc ion through two of its oxygen atoms. magritek.comresearchgate.netlibretexts.orgpurdue.edu This simultaneous binding to the metal center is known as chelation. libretexts.orgpurdue.edu The acetylacetonate ligand is classified as a hard base, making it well-suited to coordinate with hard acid cations like Zn(II). libretexts.orglibretexts.org
The formation of these coordination complexes often involves the reaction of a metal salt with acetylacetone in the presence of a base to facilitate the deprotonation of acetylacetone. wikipedia.org
Molecular and Crystal Structures
The arrangement of atoms and molecules in the solid state reveals further details about the nature of zinc 2,4-pentanedionate monohydrate.
While the monohydrate exists as a pentacoordinate monomer, it is noteworthy that anhydrous zinc acetylacetonate can form a trimeric structure, [Zn(acac)₂)₃. wikipedia.orgsmolecule.com In this trimer, each zinc ion is coordinated to five oxygen atoms in a distorted trigonal bipyramidal geometry. wikipedia.org Some related zinc complexes with other ligands have also been observed to form dimeric structures. nih.govacs.org
Zinc(II) is known for its flexible coordination geometry, readily forming four, five, and six-coordinate complexes. researchgate.netnih.gov The absence of ligand field stabilization energy in the d¹⁰ electronic configuration of Zn(II) means that the coordination number and geometry are primarily determined by the size of the metal ion and the coordinating ligands, as well as ligand-ligand repulsion. nih.govlibretexts.org
In the case of zinc 2,4-pentanedionate monohydrate, the zinc ion is five-coordinate, adopting a square pyramidal structure. wikipedia.org The four oxygen atoms from the two acetylacetonate ligands form the base of the pyramid, while the oxygen atom from the water molecule occupies the axial position. nih.gov The interconversion between different coordination numbers for zinc complexes is often energetically facile, which is a key aspect of its role in catalysis. libretexts.org
Susceptibility to Hydrolysis and its Implications
Data Tables
Table 1: Coordination Details of Zinc 2,4-pentanedionate Monohydrate
| Feature | Description |
| Central Metal Ion | Zinc (II) |
| Ligands | Two acetylacetonate (acac) anions, one water molecule |
| Acetylacetonate Coordination | Bidentate, through two oxygen atoms magritek.comresearchgate.netlibretexts.orgpurdue.edu |
| Chelate Ring Size | Six-membered magritek.comresearchgate.netwikipedia.orgvedantu.com |
| Coordination Number | 5 wikipedia.org |
| Geometry | Square pyramidal wikipedia.orgnih.gov |
Structure
2D Structure
Properties
CAS No. |
14363-15-6 |
|---|---|
Molecular Formula |
C10H16O5Zn |
Molecular Weight |
281.6 g/mol |
IUPAC Name |
zinc;bis(pentane-2,4-dione);hydrate |
InChI |
InChI=1S/2C5H7O2.H2O.Zn/c2*1-4(6)3-5(2)7;;/h2*3H,1-2H3;1H2;/q2*-1;;+2 |
InChI Key |
WAJGFXXCDDPQJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Zn+2] |
physical_description |
White or yellow crystalline powder; [Acros Organics MSDS] |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis Methodologies and Optimization
Classical Synthesis Routes for Zinc 2,4-pentanedionate Monohydrate
The traditional methods for synthesizing zinc 2,4-pentanedionate monohydrate are characterized by their directness and reliance on readily available precursors. These routes include the reaction of zinc oxide or a zinc salt with acetylacetone (B45752).
Direct Reaction of Zinc Oxide with Acetylacetone
ZnO + 2 C₅H₈O₂ → Zn(C₅H₇O₂)₂ + H₂O
This process is typically carried out in a suitable solvent mixture, such as methanol (B129727) and propylene (B89431) glycol monomethyl ether, under reflux conditions. google.com
The stoichiometry of the reactants is a critical factor influencing the yield and purity of the final product. Ideally, a molar ratio of zinc oxide to acetylacetone of 1:2 is used. However, in practice, a slight excess of acetylacetone, typically in the range of a 1.95-2.05:1 molar ratio to zinc oxide, is often employed to ensure the complete conversion of the zinc oxide. google.com
The reaction conditions are also pivotal for the successful synthesis. The process generally involves heating the mixture to a gentle boil (reflux) with continuous stirring. google.com The dropwise addition of acetylacetone over a period of 0.8 to 1.2 hours, followed by an insulation reaction period of 1.8 to 2.2 hours, has been found to be effective. google.com The use of a solvent mixture like methanol and propylene glycol monomethyl ether helps to maintain a suitable reaction temperature and facilitate the dissolution of reactants and products. google.com
Table 1: Reaction Parameters for the Synthesis of Zinc 2,4-pentanedionate from Zinc Oxide
| Parameter | Value/Range | Reference |
| Molar Ratio (Acetylacetone:ZnO) | 1.95:1 to 2.05:1 | google.com |
| Reaction Solvent | Methanol and Propylene Glycol Monomethyl Ether | google.com |
| Addition Time of Acetylacetone | 0.8 - 1.2 hours | google.com |
| Insulation Reaction Time | 1.8 - 2.2 hours | google.com |
| Reaction State | Slightly boiled reflux | google.com |
The formation of zinc 2,4-pentanedionate from zinc oxide and acetylacetone can be understood through the concept of ligand exchange. In this context, the oxide ion (O²⁻) in zinc oxide is displaced by the acetylacetonate (B107027) anion (acac⁻). Acetylacetone, a β-diketone, exists in equilibrium with its enol tautomer. The proton of the enol form is acidic and can be removed to form the acetylacetonate anion, which then acts as a bidentate ligand, coordinating to the zinc ion through its two oxygen atoms to form a stable six-membered chelate ring. wikipedia.org While the direct reaction with zinc oxide is a common synthetic route, the fundamental principles of ligand exchange are also observed in gas-phase reactions involving metal acetylacetonates. nih.govsciencegate.app
Reaction with Zinc Sulfate (B86663) Heptahydrate
An alternative classical synthesis route involves the use of a soluble zinc salt, such as zinc sulfate heptahydrate (ZnSO₄·7H₂O), as the zinc source. ijcsrr.org This method offers the advantage of starting with a readily soluble zinc precursor, which can facilitate a more homogeneous reaction environment. The general reaction is:
ZnSO₄·7H₂O + 2 C₅H₈O₂ + 2 NaOH → Zn(C₅H₇O₂)₂·H₂O + Na₂SO₄ + 7 H₂O
In this procedure, a solution of acetylacetone is reacted with a solution of zinc sulfate heptahydrate, typically with the addition of a base to control the pH. ijcsrr.org
The pH of the reaction mixture plays a crucial role in the synthesis of zinc 2,4-pentanedionate from zinc sulfate. ijcsrr.org The addition of a base, such as sodium hydroxide (B78521) (NaOH), is essential to deprotonate the acetylacetone, thereby generating the acetylacetonate anion (acac⁻). This anion is a much more effective nucleophile for coordinating with the Zn²⁺ ions present in the solution. The equilibrium between acetylacetone and its conjugate base is shifted towards the anion at higher pH values, which in turn drives the formation of the zinc acetylacetonate complex. ijcsrr.orgmdpi.com The use of NaOH as a pH regulator has been shown to be effective, with reported yields of the bis-acetylacetonate zinc (II) complex reaching up to 88% under optimized conditions. ijcsrr.org
Following the initial reaction, purification of the synthesized zinc 2,4-pentanedionate monohydrate is typically achieved through crystallization. After the reaction mixture is cooled and the initial precipitate is formed, it is filtered. ijcsrr.org Recrystallization from a suitable solvent, such as ethyl acetate (B1210297), is then employed to obtain the product as white crystalline solids. ijcsrr.org This process relies on the principle that the solubility of the desired compound and any impurities differ in the chosen solvent. By dissolving the crude product in a hot solvent and then allowing it to cool slowly, the zinc 2,4-pentanedionate monohydrate will crystallize out in a purer form, leaving the more soluble impurities behind in the solution. The quality of the final crystals can be improved by carefully controlling the cooling rate and by using techniques such as vapor diffusion. nih.gov
Advanced Synthetic Strategies for Derived Nanostructures
Solvothermal and Solvothermal-Alcoholysis Methods
Solvothermal and solvothermal-alcoholysis methods are prominent techniques for the synthesis of ZnO nanostructures from zinc 2,4-pentanedionate monohydrate. researchgate.net These methods involve heating a solution of the precursor in a sealed vessel, allowing for the reaction to occur under controlled temperature and pressure. The choice of solvent and other reaction parameters plays a critical role in determining the characteristics of the final product. rsc.org
The polarity and boiling point of the solvent significantly influence the reaction pathway and particle growth. researchgate.net For instance, refluxing an oversaturated solution of zinc acetylacetonate hydrate (B1144303) in 1-butanol (B46404) and isobutanol leads to the formation of nanorods and coral-like structures with sizes ranging from 20 to 200 nm. researchgate.net In contrast, using tert-butanol (B103910) as the solvent results in the synthesis of spherical ZnO nanoparticles. researchgate.net The dielectric constant of the alcohol also plays a role; for example, the dielectric constant of isoamyl alcohol is much higher than that of tert-butanol, leading to different reaction mechanisms. researchgate.net
Studies have shown that in primary alcohols, the shape of the obtained nanoparticles is dependent on the specific alcohol used, ranging from quasi-spherical to rod-shaped. nih.govresearchgate.net For example, the use of n-butanol has been shown to produce the smallest polyhedral ZnO nanoparticles (less than 30 nm), while ethylene (B1197577) glycol yields rounded nanoparticles with an average size of 44 nm. nih.gov The chain length of the alcohol can also affect the aspect ratio of the resulting nanorods. acs.org It has been observed that syntheses in secondary or tertiary alcohols are often unsuccessful in producing ZnO as the final product, highlighting the critical role of the solvent in the reaction. nih.govresearchgate.net
Table 1: Influence of Solvent on ZnO Nanostructure Morphology
| Solvent | Resulting Morphology | Average Size | Reference |
|---|---|---|---|
| 1-Butanol | Nanorods, Coral-like structures | 20-200 nm | researchgate.net |
| Isobutanol | Nanorods, Coral-like structures | 20-200 nm | researchgate.net |
| tert-Butanol | Spherical nanoparticles | - | researchgate.net |
| n-Butanol | Polyhedral nanoparticles | < 30 nm | nih.gov |
| Ethylene Glycol | Rounded nanoparticles | 44 nm | nih.gov |
| Methanol | Rounded shape particles | - | acs.org |
| Ethanol (B145695) | Flower-like agglomerates | - | acs.org |
In nonaqueous solvents, particularly alcohols, the formation of ZnO from zinc 2,4-pentanedionate proceeds through complex reaction mechanisms. One of the key processes is the alcoholytic carbon-carbon (C-C) cleavage of the acetylacetonate ligand. researchgate.net This cleavage is followed by the hydrolytic formation of a reactive zinc-hydroxide (Zn-OH) intermediate. researchgate.net The water molecules required for this hydrolysis can originate from the precursor hydrate species or be released during the condensation cycle. researchgate.net
For example, in both 1-butanol and isobutanol, NMR studies have confirmed that the reaction proceeds via this alcoholytic C-C cleavage. researchgate.net Infrared spectroscopy has further shown that the decomposition of the precursor involves the cleavage of the Cβ–Cγ bond of the ligand, leading to the formation of acetone (B3395972) and butyl acetate. researchgate.net
In contrast, in a medium like tert-butanol, the reaction is believed to occur through a ligand-exchange mechanism, where the acetylacetonate group dissociates from the zinc center. researchgate.net The formation of ZnO in this case is slower due to the lower nucleophilicity, boiling point, and dielectric constant of tert-butanol. researchgate.net The presence of a proton source, such as water or alcohol, can promote the thermolysis of zinc acetylacetonate. The precursor molecules can hydrolyze with a water molecule to form Zn(acac)(OH) species and acetylacetone. nih.gov
Besides the solvent system, other reaction parameters such as temperature, reaction time, and precursor concentration significantly influence the growth and morphology of the resulting ZnO nanoparticles. researchgate.net
Increasing the reaction temperature and duration can lead to changes in particle shape. For instance, at a lower temperature and shorter time (e.g., 125°C for 2 hours), nearly spherical ZnO nanoparticles are formed. researchgate.net However, under more stringent conditions (higher temperature and longer time), the morphology can shift to rod-like particles. researchgate.net The concentration of the precursor also plays a role; a higher concentration of zinc acetylacetonate can lead to an increased aspect ratio of the nanoparticles, resulting in the formation of nanorods. researchgate.net
The refluxing step has been identified as a crucial factor in preventing the rapid precipitation of a flocculent material and achieving a pure compound. researchgate.net The rate of coarsening, or the increase in average particle size over time, is also affected by temperature and the type of alcohol used, with the rate increasing with both higher temperatures and longer alkanol chain lengths. nih.gov
Table 2: Effect of Reaction Parameters on ZnO Nanoparticle Morphology
| Parameter | Condition | Resulting Morphology | Reference |
|---|---|---|---|
| Temperature/Time | 125°C, 2 h | Nearly spherical | researchgate.net |
| Temperature/Time | Harsher conditions | Rod-like | researchgate.net |
| Precursor Concentration | Increased | Increased aspect ratio (nanorods) | researchgate.net |
| Reflux Step | Included | Pure compound, prevents precipitation | researchgate.net |
Thermal Decomposition Routes
Thermal decomposition is another effective method for synthesizing ZnO nanostructures from zinc 2,4-pentanedionate. wikipedia.org This technique involves heating the solid precursor in a controlled atmosphere, leading to its decomposition and the formation of ZnO. kaznu.kz
The thermal decomposition of zinc acetylacetonate hydrate proceeds through the combustion of the acetylacetonate ligand. acs.org This process results in the formation of zinc oxide. The main weight loss during this process is attributed to the evaporation of acetone and carbon dioxide. kaznu.kz The decomposition can be influenced by the presence of other molecules; for example, in the presence of water or ethanol, the thermolysis can be promoted through the formation of intermediate species. nih.gov The final product of this thermal treatment is crystalline ZnO. vnu.edu.vn
Two-Step Preparation of Nanomaterials
The synthesis of nanomaterials, particularly zinc oxide (ZnO) nanoparticles, from zinc 2,4-pentanedionate monohydrate often employs a two-step process. This method typically involves the initial formation of a precursor from the hydrated complex, followed by a decomposition step to yield the desired nanomaterial.
A common approach involves heating zinc 2,4-pentanedionate monohydrate to a temperature around 150°C. researchgate.net This initial heating step serves to remove the water of hydration and some organic components through distillation. The resulting intermediate precursor is then subjected to a higher temperature, typically around 300°C, to induce thermal decomposition and the formation of ZnO nanoparticles. researchgate.net The size and morphology of the resulting nanoparticles can be influenced by various factors, including the reaction temperature, duration, and the concentration of the precursor. researchgate.net
For instance, research has shown that the decomposition of zinc 2,4-pentanedionate in the presence of a capping agent like oleylamine (B85491) can produce monodisperse ZnO nanoparticles. researchgate.net The molar ratio of the precursor to the capping agent plays a crucial role in controlling the particle size and shape. researchgate.net By adjusting these parameters, different morphologies such as nanorods and coral-like structures have been synthesized. researchgate.net
Green Chemistry Approaches in Synthesis
In recent years, there has been a growing emphasis on developing environmentally friendly methods for chemical synthesis. For zinc 2,4-pentanedionate monohydrate, green chemistry principles are being applied to reduce the use of hazardous substances and minimize environmental impact.
One key area of focus is the use of greener solvents. While traditional syntheses may employ organic solvents, research is exploring the use of water or solvent-free conditions. nih.gov For example, a sonochemical method has been developed to synthesize ZnO nanoparticles from zinc 2,4-pentanedionate monohydrate in an ethanol-water mixture without the need for a separate stabilizer or capping agent. researchgate.net This approach is considered greener as it reduces the reliance on potentially harmful organic solvents.
Another green approach involves the use of alternative energy sources to drive the reaction. Microwave-assisted synthesis has been shown to be an effective method for preparing ZnO nanostructures from zinc 2,4-pentanedionate complexes. researchgate.net Microwave heating can lead to faster reaction times and potentially lower energy consumption compared to conventional heating methods.
Furthermore, the direct synthesis of zinc 2,4-pentanedionate from zinc oxide and acetylacetone with a high yield (90.6%) has been reported, which can be considered a more atom-economical approach. google.com However, this method may require an excess of acetylacetone. google.com
Industrial Scale-Up and Optimization
Continuous Flow Reactor Applications
Continuous flow reactors offer several advantages for the industrial synthesis of zinc 2,4-pentanedionate monohydrate. These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product consistency and yield. The use of a high-shear reactor, for example, can create strong friction and extrusion between the reactants (acetylacetone, zinc oxide, and water), facilitating the formation of zinc 2,4-pentanedionate. google.com This method can potentially lead to a more efficient and scalable process compared to traditional batch reactors.
Techniques for Water Removal and Reagent Recycling
In the synthesis of anhydrous zinc 2,4-pentanedionate and its subsequent use in nanomaterial production, the removal of water is a critical step. researchgate.net On an industrial scale, efficient water removal can be achieved through various techniques, including distillation or by carrying out the reaction at temperatures above the boiling point of water.
The recycling of reagents is another important aspect of process optimization. In processes where an excess of a reagent like acetylacetone is used, recovery and recycling systems can significantly reduce waste and improve the economic viability of the process. google.com Similarly, the water removed during the reaction can potentially be purified and reused in other parts of the process. google.com
Energy Efficiency Considerations
Energy consumption is a major factor in the cost and environmental footprint of industrial chemical production. Optimizing the energy efficiency of zinc 2,4-pentanedionate monohydrate synthesis is therefore a key goal. This can be achieved through several strategies:
Reaction Temperature Optimization: Operating the reaction at the lowest possible temperature while still achieving a high yield and reaction rate can significantly reduce energy consumption. For example, a patented process describes the synthesis of zinc acetylacetonate at a reaction temperature of 120-130°C. google.com
Alternative Heating Methods: As mentioned in the context of green chemistry, microwave-assisted synthesis can offer a more energy-efficient alternative to conventional heating methods. researchgate.net
Comparative Analysis of Synthetic Methods
A variety of methods exist for the synthesis of zinc 2,4-pentanedionate monohydrate and its derivatives. A comparative analysis of these methods highlights the trade-offs between yield, purity, cost, and environmental impact.
| Synthetic Method | Starting Materials | Key Features | Reported Yield | Reference |
| Conventional Synthesis | Zinc sulfate, acetylacetone, sodium hydroxide | Standard laboratory method. | ~88% | ijcsrr.org |
| Direct Reaction | Zinc oxide, acetylacetone | Simple, direct route. | 90.6% | google.com |
| High-Shear Reactor | Acetylacetone, zinc oxide, water | Utilizes mechanical forces to drive the reaction. | 94-96% | google.com |
| Green Synthesis (Sonochemical) | Zinc 2,4-pentanedionate monohydrate, ethanol-water | Uses ultrasound and avoids separate capping agents. | Not specified | researchgate.net |
| Green Synthesis (Microwave) | Zinc 2,4-pentanedionate complexes | Fast reaction times. | Not specified | researchgate.net |
Table 1: Comparison of Synthetic Methods for Zinc 2,4-pentanedionate and its Derivatives
The conventional method using zinc sulfate is a well-established route. ncats.io The direct reaction of zinc oxide and acetylacetone offers a high yield but may require an excess of one reagent. google.com The use of a high-shear reactor appears to provide the highest reported yield and represents a move towards more intensified and scalable processes. google.com Green chemistry approaches, while not always providing quantitative yield data in the reviewed literature, offer significant environmental benefits by reducing solvent use and potentially energy consumption. researchgate.netresearchgate.net
Structural Elucidation and Coordination Chemistry
Investigation of Metal-Ligand Bonding in Zinc(II) Complexes
The bonding between the zinc(II) ion and the acetylacetonate (B107027) ligands is a classic example of a coordinate covalent bond. In this interaction, the zinc ion acts as a Lewis acid (electron pair acceptor), while the oxygen atoms of the acetylacetonate ligand function as Lewis bases (electron pair donors). thecreativechemist.org Both electrons in the bond are contributed by the ligand. thecreativechemist.org
Infrared (IR) spectroscopy is a key tool for investigating the coordination of the acetylacetonate ligand to the zinc center. The coordination is confirmed by characteristic absorption bands. A band corresponding to the zinc-oxygen (Zn-O) stretching vibration appears at approximately 763.88 cm⁻¹. Other significant bands are observed around 1516 cm⁻¹ and 1610 cm⁻¹, which are attributed to the C-C and C-O stretching vibrations within the chelate ring. The presence of the water molecule in the hydrated complex is identified by a broad hydroxyl (O-H) absorption band around 3450 cm⁻¹, indicating hydrogen bonding interactions.
Interactive Table: Infrared Spectroscopy Data for Zinc 2,4-pentanedionate Monohydrate Click on the headers to sort the data.
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| O-H Stretch (Water) | ~3450 | |
| C-O Stretch | 1610 | |
| C-C Stretch | 1516 | |
| Zn-O Stretch | 763.88 |
Structural parameters from crystallographic and computational studies provide further insight into the metal-ligand bonding. In related five-coordinate zinc acetylacetonate complexes, the geometry is often described as a distorted square pyramid. smolecule.comnih.gov Quantum-chemical calculations on the related neutral Zn(acac)₂ molecule determined a Zn-O bond distance of 1.961 Å. researchgate.net
Interactive Table: Structural Parameters of Zinc(II) Acetylacetonate Complexes Click on the headers to sort the data.
| Parameter | Value | Compound | Geometry | Reference |
| Coordination Number | 5 | Zn(acac)₂H₂O | Square Pyramidal | wikipedia.org |
| Zn-O Bond Length (Å) | 1.961 | Zn(acac)₂ (calculated) | D₂d symmetry | researchgate.net |
These investigations collectively demonstrate that the acetylacetonate ligand forms a robust chelate complex with zinc(II), characterized by strong coordinate covalent bonds and a stable, well-defined geometry.
Spectroscopic and Advanced Characterization Techniques
Vibrational Spectroscopy: FTIR Analysis
Fourier-transform infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups and bonding within a molecule. For Zinc 2,4-pentanedionate monohydrate, FTIR analysis reveals characteristic absorption bands that confirm its structure.
A recent study successfully synthesized the bis-acetylacetonate zink (II) monohydrate complex, [Zn(acac)₂(H₂O)], and characterized it using FTIR. ijcsrr.orgijcsrr.org The analysis identified several key vibrational frequencies. The presence of a water molecule is indicated by a broad absorption band at 3450 cm⁻¹, corresponding to the O-H stretching vibration. ijcsrr.org The coordination of the acetylacetonate (B107027) ligand to the zinc metal center is confirmed by the Zn-O absorption band appearing at a wavenumber of 763.88 cm⁻¹. ijcsrr.org
The organic ligand itself presents a series of characteristic peaks. Absorptions for the C-H bonds are found at 933.9 cm⁻¹ and 1020 cm⁻¹. ijcsrr.org The coupled stretching vibrations of the C=C and C=O groups within the chelate ring are observed at 1516 cm⁻¹ and 1610 cm⁻¹, respectively. ijcsrr.org Another source also notes that in the anhydrous complex, [Zn(acac)₂], the coupling of C=O and C=C stretching vibrations results in peaks at 905 cm⁻¹, 1,515 cm⁻¹, and 1,655 cm⁻¹, with Zn-O stretching vibrations at 676 cm⁻¹ and 465 cm⁻¹. nih.gov
Table 1: FTIR Spectral Data for Zinc 2,4-pentanedionate monohydrate
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3450 | O-H stretching of water | ijcsrr.org |
| 1610 | C=O stretching | ijcsrr.org |
| 1516 | C=C stretching | ijcsrr.org |
| 1020 | C-H absorption | ijcsrr.org |
| 933.9 | C-H absorption | ijcsrr.org |
Thermal Analysis: TGA-DSC Studies
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for understanding the thermal stability and decomposition behavior of Zinc 2,4-pentanedionate monohydrate.
Studies have shown that the thermal decomposition of the monohydrate complex is a multi-stage process. ijcsrr.orgsigmaaldrich.com The initial mass loss, attributed to the removal of the water molecule (dehydration), occurs at temperatures between 40°C and 120°C. ijcsrr.org In a dry gas atmosphere, this dehydration begins around 60°C. sigmaaldrich.com Following dehydration, further decomposition of the anhydrous zinc acetylacetonate occurs, which can include sublimation. sigmaaldrich.com
A detailed thermal analysis revealed a significant mass decomposition of 46.4% occurring at 150°C. ijcsrr.org The final decomposition temperature of the complex has been identified with an exothermic peak in the DSC curve at 186°C. ijcsrr.orgijcsrr.org This falls within the previously reported decomposition range of 136-220°C. ijcsrr.org The thermal behavior is notably influenced by the atmospheric conditions, particularly the presence of water vapor, which can accelerate the formation of zinc oxide as the final decomposition product. sigmaaldrich.comwikipedia.org In a dry atmosphere, four endothermic peaks can be observed between 80°C and 200°C, corresponding sequentially to dehydration, melting, and evaporation. wikipedia.org
Table 2: Thermal Analysis Data for Zinc 2,4-pentanedionate monohydrate
| Temperature Range/Point | Event | Technique | Reference |
|---|---|---|---|
| 40°C - 120°C | Loss of water molecule (dehydration) | TGA | ijcsrr.org |
| 150°C | Significant mass decomposition (46.4%) | TGA | ijcsrr.org |
| 186°C | Decomposition of the complex | DSC (Exothermic Peak) | ijcsrr.org |
| ~60°C | Dehydration begins (in dry gas) | TG-DTA | sigmaaldrich.com |
Microscopic Analysis for Morphology and Surface Features
Microscopic techniques are employed to visualize the surface topography and structure of the compound at a micro and nanoscale.
Scanning Electron Microscopy (SEM) has been used to analyze the surface morphology of the synthesized Zinc 2,4-pentanedionate monohydrate complex. ijcsrr.orgijcsrr.org The micrographic analysis reveals a non-uniform surface relief. ijcsrr.org The complex is characterized by an even distribution of pores; however, the sizes of these pores are not uniform. ijcsrr.org The images also show zinc particles deposited on the surface of the complex, which have varying sizes and contribute to the formation of pores on the solid's surface. ijcsrr.orgijcsrr.org This surface characteristic is thought to contribute to the compound's low stability and susceptibility to hydrolysis, making it a suitable precursor for zinc oxide synthesis. ijcsrr.org
Specific studies utilizing Atomic Force Microscopy (AFM) to determine the surface roughness of Zinc 2,4-pentanedionate monohydrate have not been identified in the surveyed literature.
Diffraction Methods: X-ray Diffraction (XRD)
X-ray diffraction (XRD) is the primary method for determining the crystal structure of a solid material. While detailed XRD patterns with indexed peaks for Zinc 2,4-pentanedionate monohydrate are not widely published, its crystal structure is known. sigmaaldrich.com One study confirmed the synthesis of crystalline C₁₀H₁₄O₄Zn·H₂O via X-ray diffraction, though the pattern was not provided. sigmaaldrich.com The anhydrous form, bis(acetylacetonato)zinc(II), can exist as a monomer or a trimer, with the monomeric form having a monoclinic crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the local chemical environment of atomic nuclei. In the context of Zinc 2,4-pentanedionate monohydrate, Carbon-13 NMR, particularly in the solid state, provides valuable insights into the structure and bonding of the pentanedionate ligands.
High-Resolution Solid-State Carbon-13 NMR
High-resolution solid-state ¹³C NMR spectroscopy, employing techniques like cross-polarization (CP) and magic-angle spinning (MAS), is instrumental in characterizing the crystalline forms of bis(2,4-pentanedionato)zinc complexes. acs.orgacs.org This method can distinguish between different polymorphic forms and states of hydration by revealing subtle differences in the chemical environments of the carbon atoms within the acetylacetonate ligand.
Interactive Data Table: Representative Solid-State ¹³C NMR Chemical Shifts for Bis(2,4-pentanedionate)zinc Complexes
| Carbon Type | Chemical Shift (ppm) Range |
| Carbonyl (C=O) | 185 - 195 |
| Methine (CH) | 95 - 105 |
| Methyl (CH₃) | 25 - 35 |
Note: These are representative ranges and can vary based on the specific crystalline form and experimental conditions.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For Zinc 2,4-pentanedionate monohydrate, XPS provides critical information about the oxidation state of zinc and the chemical environment of the constituent elements (Zn, O, C).
The XPS spectrum of a zinc compound typically shows the Zn 2p, O 1s, and C 1s core level signals. The binding energy of the Zn 2p peak is characteristic of the +2 oxidation state of zinc. The Zn 2p region exhibits a spin-orbit doublet, corresponding to the Zn 2p₃/₂ and Zn 2p₁/₂ states. The energy separation and relative intensity of these peaks are well-defined. While the absolute binding energies can be influenced by surface charging, the chemical shift relative to a standard provides information about the local chemical environment. For many zinc compounds, the binding energy shift in the Zn 2p₃/₂ region is relatively small, typically falling within the 1021-1023 eV range. thermofisher.com
Interactive Data Table: Typical Binding Energies in XPS for Zinc Complexes
| Element and Orbital | Binding Energy (eV) Range | Notes |
| Zn 2p₃/₂ | 1021.6 - 1022.5 | Characteristic of Zn(II) oxidation state. researchgate.netresearchgate.net |
| Zn 2p₁/₂ | 1044.7 - 1045.5 | Spin-orbit component of the Zn 2p peak. researchgate.netresearchgate.net |
| O 1s | 531.0 - 533.0 | Can show multiple components from the pentanedionate ligand and water. |
| C 1s | 284.0 - 289.0 | Multiple peaks corresponding to C-C, C-H, and C=O bonds. |
The O 1s spectrum can often be deconvoluted into multiple peaks, representing the different oxygen environments: the carbonyl oxygen of the pentanedionate ligand and the oxygen from the water molecule. Similarly, the C 1s spectrum can be resolved to identify the different types of carbon atoms in the organic ligand.
Advanced X-ray Spectroscopic Techniques
Advanced X-ray spectroscopic techniques, such as X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES), offer element-specific insights into the geometric and electronic structure of metal complexes. These methods are particularly valuable for studying zinc complexes, which are often spectroscopically "silent" to other techniques. nih.govacs.org
X-ray Absorption Spectroscopy (XAS) of Zinc Complexes
For Zinc 2,4-pentanedionate monohydrate, XAS can be used to confirm the coordination geometry around the zinc center and determine the Zn-O bond lengths. The absorption edge energy is expected to be consistent with a Zn(II) oxidation state.
X-ray Emission Spectroscopy (XES) of Zinc Complexes
Valence-to-core (VtC) X-ray Emission Spectroscopy (XES) is a complementary technique to XAS that probes the occupied valence orbitals of the ligands. nih.govacs.org By analyzing the energy and intensity of the emitted X-rays, information about the nature of the atoms coordinated to the zinc can be obtained. acs.orgreading.ac.uk The VtC XES spectrum arises from the filling of a 1s core hole on the zinc atom by electrons from ligand-based molecular orbitals.
In a study of halozincate complexes, VtC XES spectra showed distinct bands that could be assigned to emissions from ligand p-type orbitals, zinc d-orbitals, and ligand s-type orbitals. acs.org For Zinc 2,4-pentanedionate monohydrate, this technique could differentiate the contributions from the oxygen atoms of the pentanedionate ligand and the water molecule to the valence electronic structure.
Interactive Data Table: Information Derived from Advanced X-ray Spectroscopy of Zinc Complexes
| Technique | Information Obtained |
| XAS | Coordination number, geometry, Zn-ligand bond distances, oxidation state. nih.govnih.gov |
| XES (VtC) | Ligand identity, nature of occupied valence orbitals. nih.govacs.org |
Elemental Analysis: Atomic Absorption Spectroscopy (AAS)
Atomic Absorption Spectroscopy (AAS) is a highly sensitive and selective technique for the quantitative determination of elements. It is a standard method for verifying the elemental composition of metal complexes like Zinc 2,4-pentanedionate monohydrate. oiv.intoiv.int
The principle of AAS involves the absorption of light by free atoms in the gaseous state. researchgate.net A sample of the compound is first dissolved and then aspirated into a flame or a graphite (B72142) furnace to atomize the zinc. A light source specific to zinc, typically a hollow-cathode lamp, emits radiation at a wavelength that is characteristic of zinc (213.9 nm). oiv.int The amount of light absorbed by the atomized zinc is proportional to its concentration in the sample.
To determine the zinc content in Zinc 2,4-pentanedionate monohydrate, a known weight of the compound is dissolved in a suitable solvent, often with the aid of acid digestion to ensure complete dissolution. The solution is then analyzed by AAS, and the concentration of zinc is determined by comparing its absorbance to a calibration curve prepared from standard solutions of known zinc concentrations. oiv.intnemi.gov This allows for the experimental verification of the theoretical zinc percentage in the compound.
Interactive Data Table: Typical Instrumental Parameters for Zinc Analysis by Flame AAS
| Parameter | Value/Type |
| Wavelength | 213.9 nm |
| Light Source | Zinc hollow-cathode lamp |
| Flame | Air-acetylene |
| Slit Width | 0.5 nm |
| Lamp Current | 3.5 mA |
| Background Correction | Deuterium lamp |
These parameters are examples and may be optimized for specific instruments and sample matrices. oiv.int
Theoretical and Computational Studies
Density Functional Theory (DFT) for Electronic Structure and Spectral Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, such as atoms, molecules, and the solid state. For zinc complexes, DFT calculations are instrumental in understanding their geometry, stability, and reactivity.
Researchers employ DFT to optimize the ground-state geometries of zinc complexes. nih.gov These calculations can predict coordination numbers and geometries, which can then be compared with experimental data from techniques like X-ray diffraction. nih.gov For instance, in studies of related five-coordinate zinc complexes, the geometry is often described by the index of trigonality (τ), which quantifies the distortion from a perfect square pyramidal (τ=0) or trigonal bipyramidal (τ=1) geometry. nih.gov
A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller gap generally implies higher reactivity and lower kinetic stability. nih.gov Time-dependent DFT (TD-DFT) is used to calculate excited-state properties, providing a theoretical basis for interpreting experimental UV-Vis absorption spectra. uwa.edu.auresearchgate.net The calculations can predict the energies and oscillator strengths of electronic transitions, often corresponding to ligand-to-ligand charge transfer (LLCT) or π → π* transitions. uwa.edu.auresearchgate.net
From the energies of these frontier orbitals, various chemical reactivity descriptors can be calculated, offering a deeper understanding of the molecule's behavior. These descriptors are summarized in the table below.
Table 1: Chemical Reactivity Descriptors Derived from DFT Calculations
| Descriptor | Symbol | Formula | Description |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital. |
| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |
| Electronegativity | χ | -(ELUMO + EHOMO)/2 | Measures the power of an atom or group to attract electrons. nih.gov |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. nih.gov |
| Chemical Softness | S | 1/η | The reciprocal of hardness; indicates high polarizability. nih.gov |
| Chemical Potential | μ | (ELUMO + EHOMO)/2 | Related to the "escaping tendency" of electrons from an equilibrium system. nih.gov |
DFT calculations also provide insights into the nature of chemical bonds within the molecule. By analyzing the Mulliken population and electron density distributions, the covalent or ionic character of the bonds, such as the Zn-O bonds in Zinc 2,4-pentanedionate, can be assessed. cdmf.org.br For example, calculations on zinc ferrite (B1171679) (ZnFe₂O₄) have shown how different hybrid functionals can predict varying degrees of covalent character in the Zn-O bonds. cdmf.org.br
Thermodynamic Modeling of Nanoparticle Nucleation and Growth
Zinc 2,4-pentanedionate is a common precursor for the synthesis of zinc oxide (ZnO) nanoparticles. Thermodynamic and kinetic modeling helps to understand the complex processes of how precursor molecules transform into solid-state nanocrystals. This involves two main stages: nucleation, the formation of initial stable nuclei, and subsequent growth of these nuclei into larger particles.
The formation of nanoparticles from a precursor like zinc acetylacetonate (B107027) in a solvent is an irreversible process where the growth is typically unidirectional. researchgate.net A kinetic model can be described by a system of differential equations that characterize the time-dependent changes in monomer and particle concentrations. researchgate.net The nucleation step involves the combination of monomer units to form a kinetically effective nucleus, while growth steps are typically second-order processes involving a particle and a monomer unit. researchgate.net
Molecular dynamics (MD) simulations are a powerful tool for investigating the role of solvents and other additives in controlling nanoparticle growth. nih.gov For the synthesis of ZnO nanoparticles from zinc acetylacetonate, MD simulations can model the interaction between solvent molecules and the different crystal faces of ZnO (e.g., the polar (0001) and nonpolar (101̅0) surfaces). nih.gov The preferential adsorption of solvent molecules onto specific crystal faces can either promote or inhibit growth in certain directions, thereby controlling the final shape (morphology) of the nanoparticles. nih.gov For example, studies have shown that using different primary alcohols like methanol (B129727) and ethanol (B145695) as solvents leads to different ZnO primary particle morphologies—nanoplates versus nanorods—which can be explained by the varying adsorption behavior of the alcohols on ZnO surfaces. nih.gov
Thermodynamic analysis can also be used to predict the phase stability of nanoparticles, which can differ significantly from the bulk material due to the high surface-area-to-volume ratio. researchgate.net For instance, in the case of zinc sulfide (B99878) (ZnS) nanoparticles, thermodynamic modeling using calculated surface energies has shown that the wurtzite crystal structure becomes more stable than the sphalerite structure at much smaller particle sizes and dramatically lower temperatures compared to the bulk material. researchgate.net This type of modeling can explain the formation of specific crystalline phases under different synthesis conditions.
Table 2: Parameters in Nanoparticle Formation Modeling
| Parameter | Description | Relevance |
|---|---|---|
| Precursor Concentration | The amount of zinc 2,4-pentanedionate in the solution. researchgate.net | Influences nucleation rate and final particle size. |
| Temperature | The reaction temperature. researchgate.net | Affects reaction kinetics, precursor decomposition, and crystal growth rates. |
| Solvent Type | The reaction medium, e.g., primary alcohols. nih.gov | Controls precursor solubility and selectively binds to nanoparticle facets, influencing morphology. nih.gov |
| Surface Energy | The excess energy at the surface of a material compared to the bulk. researchgate.net | A key factor in determining the thermodynamic stability of different nanoparticle phases and morphologies. researchgate.net |
| Nucleation Rate | The rate at which stable nuclei are formed in the solution. researchgate.net | Determines the number density of particles. |
By controlling parameters such as precursor concentration, temperature, and solvent, the nucleation and growth processes can be tuned to produce nanoparticles with desired sizes and shapes. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Zinc 2,4-pentanedionate monohydrate |
| Zinc oxide |
| Zinc acetylacetonate |
| Methanol |
| Ethanol |
| Zinc ferrite |
Catalytic Applications
Catalysis in Organic Synthesis
In the realm of organic synthesis, zinc 2,4-pentanedionate and related zinc compounds serve as effective catalysts for a variety of reactions, promoting efficiency and enabling the construction of intricate molecules.
Zinc-based catalysts are known to significantly improve the outcomes of organic reactions. For instance, in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, zinc-containing catalysts have demonstrated exceptional activity. A hybrid material composed of a zinc-based metal-organic framework (Zn-MOF) and a covalent organic framework (COF) has been used to catalyze the condensation of various aldehydes with malononitrile. researchgate.net This process occurs under solvent-free conditions at room temperature, achieving high to quantitative yields in remarkably short reaction times (5–60 minutes). researchgate.net The catalyst's reusability for at least eight cycles without a significant drop in activity further highlights its efficiency. researchgate.net
Similarly, ZnO nanoparticles have been employed as a highly efficient and recyclable catalyst for tandem Knoevenagel-Michael-cyclocondensation reactions, producing excellent yields under mild conditions. ajgreenchem.com While these examples utilize zinc oxide or MOFs, the underlying catalytic principle relies on the properties of the zinc ion, which is also the active center in zinc 2,4-pentanedionate. In transesterification reactions, another important industrial process, zinc complexes have also shown to be active catalysts. For example, a zinc complex used in the transesterification of soybean oil with methanol (B129727) resulted in a 38% yield of fatty acid methyl esters (FAME) after 6 hours at 60 °C. conicet.gov.ar Heterogeneous catalysts like zinc aluminate have achieved yields greater than 96.5% in the transesterification of waste frying oil, showcasing the potential of zinc-based systems to drive reactions to completion. aidic.itresearchgate.net
Table 1: Yields of Benzylidenemalononitrile Derivatives using a Zn-MOF/COF Catalyst researchgate.net
Zinc catalysts are instrumental in the synthesis of complex organic molecules, particularly heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. researchgate.net For example, zinc-catalyzed reactions enable the production of chiral allylic amines through the reductive coupling of alkynes and imines. purdue.eduorganic-chemistry.org This method leads to the formation of versatile zinc metallacycle intermediates that can be further functionalized. purdue.eduorganic-chemistry.orguleth.ca
The synthesis of highly functionalized tetrahydropyrimidines and piperidines has also been achieved using zinc catalysts. researchgate.net In one instance, a catalytic asymmetric [4+2] cycloaddition of 1-azadienes and nitro-alkenes using a zinc catalyst proceeds with high diastereo- and enantioselectivity to form piperidine (B6355638) derivatives. researchgate.net These reactions often construct multiple stereocenters in a single step, demonstrating the catalyst's ability to control complex three-dimensional architecture. Zinc catalysts also facilitate the synthesis of various other complex structures, such as oxazole (B20620) derivatives and polycyclic spirooxindoles. researchgate.net
The catalytic activity of zinc(II) compounds in organic synthesis is rooted in the Lewis acidic character of the Zn²⁺ ion. The zinc center functions by coordinating to a substrate, which activates it towards a subsequent reaction. mdpi.com In a Knoevenagel condensation, for example, the zinc ion is believed to coordinate to the carbonyl oxygen of the aldehyde. rsc.org This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the active methylene (B1212753) compound (e.g., malononitrile). rsc.org
A similar mechanism is proposed for transesterification reactions catalyzed by zinc carboxylates. conicet.gov.ar The reaction can proceed through two main pathways. In one, the carbonyl group of the triglyceride or fatty acid coordinates with the zinc catalyst, polarizing it for attack by the alcohol. conicet.gov.ar In an alternative mechanism, the alcohol coordinates to the zinc center first, forming a zinc-alkoxide species that then acts as a potent nucleophile. conicet.gov.ar In polymerization reactions, such as the ring-opening polymerization of lactones, the mechanism also involves the coordination of the monomer's carbonyl group to the zinc center, which facilitates the nucleophilic attack that opens the ring. mdpi.comnih.gov This coordination-insertion mechanism is a common theme across many zinc-catalyzed transformations. uleth.camdpi.comnih.gov
Polymerization Catalysis
Zinc 2,4-pentanedionate and related zinc compounds are recognized as effective catalysts or co-catalysts in the field of polymerization, particularly for producing polyolefins and polyesters. nih.gov
Zinc compounds are utilized in the polymerization of olefins such as ethylene (B1197577) and propylene (B89431). osti.gov Silica-supported, single-site Zn²⁺ catalysts have been shown to catalyze the oligomerization of ethylene and propylene into linear olefins, with reaction rates comparable to those of traditional nickel-based catalysts. osti.govresearchgate.net While Ziegler-Natta catalysts are a mainstay for producing highly linear and stereoregular polyolefins, zinc compounds play a crucial role, often as co-catalysts or in chain transfer processes. libretexts.orgminia.edu.eg
In some systems, transition metal catalysts are used in conjunction with zinc compounds like diethylzinc (B1219324) (ZnEt₂) to facilitate polyethylene (B3416737) chain growth. nih.govresearchgate.net This process, known as catalyzed chain growth (CCG) or coordinative chain transfer polymerization (CCTP), allows for the transfer of growing polymer chains to the zinc atom, which influences the final properties of the polymer. researchgate.net Although specific data for zinc 2,4-pentanedionate monohydrate acting alone in olefin polymerization is not extensively detailed, its general classification as a polymerization catalyst suggests its potential role within these catalytic systems. lehigh.edu
Table 2: Examples of Zinc-Involved Catalytic Systems for Olefin Polymerization
The primary mechanism for the polymerization of alkenes by metal-based catalysts is the Cossee-Arlman mechanism. osti.govwikipedia.org This mechanism is applicable to zinc-catalyzed systems and involves several key steps. osti.govresearchgate.net The process begins with the coordination of the olefin (monomer) to a vacant site on the zinc catalyst. wikipedia.org This is followed by a migratory insertion step, where the coordinated alkene inserts itself into the bond between the zinc atom and the growing polymer chain (a metal-alkyl bond). wikipedia.org This sequence of coordination and insertion is repeated, leading to the elongation of the polymer chain. wikipedia.org
The initiation of the catalytic cycle can occur via the formation of metal-hydride and metal-alkyl intermediates. osti.gov For silica-supported zinc catalysts, it is proposed that the cycle starts with the heterolytic C-H dissociation of an ethylene molecule at the active zinc site. osti.gov
Control over the polymerization process, particularly the molecular weight of the resulting polymer, can be achieved through coordinative chain transfer polymerization (CCTP). In this process, a chain transfer agent, such as diethylzinc, is added to the reaction. researchgate.net There is a rapid exchange of the growing polymer chains between the active polymerization catalyst (often a transition metal) and the zinc centers. This transfer effectively stops the growth of one chain and initiates a new one on the transition metal catalyst, allowing for the production of polymers with controlled molecular weights and, in some cases, the synthesis of block copolymers. researchgate.net
Transesterification Processes
Zinc 2,4-pentanedionate monohydrate, as a member of the zinc acetylacetonate (B107027) family, is recognized for its role as a catalyst in transesterification reactions. arabjchem.org This process is fundamental in various industrial applications, most notably in the production of biodiesel. Biodiesel, a renewable fuel, is primarily composed of fatty acid methyl esters (FAME) and is produced by the transesterification of vegetable oils or animal fats with a short-chain alcohol, such as methanol.
The catalytic activity of zinc compounds in these reactions is a subject of significant research. While homogeneous catalysts like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are effective, they are sensitive to the presence of free fatty acids (FFA) and water, which can lead to soap formation and reduce the yield of biodiesel. nih.gov This has spurred interest in heterogeneous catalysts, including various zinc compounds, which can offer advantages such as easier separation from the reaction mixture and greater tolerance to impurities in the feedstock. nih.gov
For instance, studies on zinc carboxylic salts have demonstrated their effectiveness as Lewis acid catalysts in the transesterification of soybean oil with methanol. dntb.gov.ua These studies have shown that certain zinc salts can achieve high conversion rates of oil and yield significant amounts of FAME, while also being stable for reuse in multiple reaction cycles. dntb.gov.ua Similarly, zinc aluminate has been successfully used as a heterogeneous catalyst for the transesterification of waste frying oil, achieving high yields of methyl and ethyl esters at elevated temperatures. rsc.org The use of zinc oxide-based catalysts, sometimes in combination with other metal oxides, has also proven effective for the single-step production of biodiesel from unrefined oils with high FFA and water content. nih.gov
While detailed research findings specifically on the performance of Zinc 2,4-pentanedionate monohydrate in these processes are not extensively documented in the provided results, its classification as a zinc acetylacetonate suggests its potential application in this field, mirroring the catalytic behavior of other zinc-based compounds. arabjchem.org
Heterogeneous Catalysis (e.g., reduction of organic pollutants)
Zinc compounds have demonstrated significant potential as heterogeneous catalysts in the degradation of organic pollutants present in wastewater. The primary mechanism often involves advanced oxidation processes (AOPs), such as photocatalysis and tribocatalysis, where the zinc compound facilitates the generation of highly reactive species that break down complex organic molecules into simpler, less harmful substances.
In photocatalysis, semiconductor materials like zinc oxide (ZnO), which can be synthesized from precursors such as zinc acetate (B1210297), are activated by light to generate electron-hole pairs. impactfactor.orgresearchgate.net These charge carriers then react with water and oxygen to produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic pollutants. arabjchem.orgimpactfactor.org Studies have shown the successful degradation of pollutants like 4-nitrophenol (B140041), methylene blue, and various organic dyes using ZnO-based photocatalysts. arabjchem.orgresearchgate.netnih.gov The efficiency of the degradation process can be influenced by several factors, including catalyst loading, pH of the solution, and the initial concentration of the pollutant. arabjchem.orgresearchgate.net
For example, the photocatalytic degradation of 4-nitrophenol using ZnO under solar irradiation has been shown to be highly effective. arabjchem.orgresearchgate.net Similarly, ZnO nanoparticles have been used for the degradation of Rhodamine B, a common dye pollutant, with the morphology of the ZnO particles influencing the catalytic activity. scispace.com
More recently, tribocatalysis, which harnesses mechanical friction energy to induce catalytic reactions, has emerged as a novel method for pollutant degradation. ZnO nanoparticles have been shown to exhibit high tribocatalytic performance in the degradation of organic dyes like Rhodamine B, driven by the friction between the catalyst particles and a stirring mechanism. nih.gov
While the specific use of Zinc 2,4-pentanedionate monohydrate as a direct heterogeneous catalyst for pollutant reduction is not detailed in the provided search results, the synthesis of active zinc oxide catalysts often involves zinc salts as precursors. impactfactor.orgresearchgate.netnih.gov This highlights an indirect but crucial role for related zinc compounds in environmental remediation applications.
Interactive Data Table: Photocatalytic Degradation of Organic Pollutants using Zinc-Based Catalysts
This table summarizes the findings from various studies on the degradation of organic pollutants using zinc-based catalysts.
| Pollutant | Catalyst | Catalyst Loading | Reaction Time (min) | Degradation Efficiency (%) | Reference |
| 4-Nitrophenol | ZnO | 75 mg/50 mL | 90 | 97.7 | arabjchem.org |
| Methylene Blue | ZnOAg10Ps | Not Specified | Not Specified | 95.7 | nih.gov |
| Rhodamine B | Rod-like ZnO | 10 mg/20 mL | Not Specified | Not Specified (Rate constant: 0.06329 min⁻¹) | scispace.com |
| Phenol | ZnN₄−Edge | Not Specified | 15 | >35 | nih.gov |
Other Advanced Research Applications and Directions
Applications in Solar Energy Systems
Zinc 2,4-pentanedionate monohydrate serves as a key precursor material in the fabrication of next-generation solar energy devices, particularly in the formation of zinc oxide (ZnO) nanostructures. science.gov These ZnO materials are integral components of both dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs), where they function primarily as electron transport layers (ETLs). nih.govasrjetsjournal.orgmdpi.com The performance of these solar cells is intrinsically linked to the morphology and properties of the ZnO layer, which can be controlled by the decomposition conditions of the zinc 2,4-pentanedionate precursor. science.govresearchgate.net
In dye-sensitized solar cells, ZnO nanomaterials, such as nanorods and nanoflowers synthesized from zinc-containing precursors, provide a high surface area for dye adsorption and an efficient pathway for electron transport. nih.govmdpi.comnih.gov Research has shown that the specific morphology of the ZnO, which is influenced by the synthesis method using precursors like zinc acetylacetonate (B107027), directly impacts the solar cell's efficiency. science.govnih.gov For instance, unique structures like ZnO nanoflowers can enhance light absorption and provide more direct conduction paths for electrons, leading to higher short-circuit current density and open-circuit voltage. nih.gov
In the realm of perovskite solar cells, zinc-based materials are explored as stable and efficient electron transport layers. nih.govasrjetsjournal.org The use of zinc precursors, including zinc acetate (B1210297) which is chemically similar to zinc acetylacetonate, has been shown to improve the quality of the perovskite film, leading to enhanced solar cell efficiency and stability. rsc.org For example, the introduction of zinc ions during the perovskite crystallization process can lead to larger grain sizes and a lower density of defects. rsc.org
Below is a data table summarizing the performance of solar cells utilizing ZnO derived from zinc-based precursors.
| Solar Cell Type | ZnO Morphology/Precursor | Power Conversion Efficiency (PCE) | Reference |
| Dye-Sensitized Solar Cell (DSSC) | ZnO Nanoflower | 5.96% | nih.gov |
| Dye-Sensitized Solar Cell (DSSC) | ZnO Nanosheets | 6.06% | rsc.org |
| Perovskite Solar Cell (PSC) | Tin-based with Zinc Acetate additive | 8.38% | rsc.org |
| Dye-Sensitized Solar Cell (DSSC) | ZnO Nanorods (multi-step growth) | 0.69% | mdpi.com |
Water Treatment Applications
Zinc 2,4-pentanedionate monohydrate is also investigated for its potential in water purification through its conversion to zinc oxide-based materials. These materials are applied as both adsorbents for organic pollutants and as photocatalysts for their degradation. mdpi.com
Zinc oxide nanoparticles (ZnO-NPs), which can be synthesized from precursors like zinc 2,4-pentanedionate, have demonstrated significant potential as adsorbents for the removal of toxic dyes and other organic pollutants from water. mdpi.com The high surface area and specific surface chemistry of ZnO-NPs allow for the effective binding of pollutant molecules. mdpi.commdpi.com The adsorption capacity is influenced by factors such as pH, contact time, adsorbent dosage, and the initial concentration of the pollutant. mdpi.com
Research on ZnO-based adsorbents has shown promising results for the removal of various organic compounds. For example, ZnO nanoparticles have been effectively used to adsorb dyes like Ismate violet 2R from aqueous solutions. mdpi.com Furthermore, composites of ZnO with other materials, such as activated carbon (ZnO/AC), can exhibit enhanced adsorption capabilities. researchgate.netscilit.com
The table below presents data on the adsorption capacity of ZnO-based materials for different pollutants.
| Adsorbent Material | Pollutant | Maximum Adsorption Capacity (mg/g) | Reference |
| ZnO Nanoparticles | Ismate violet 2R | 20.58 | mdpi.com |
| ZnO-C Hybrid | Zn(II) | 215 | mdpi.com |
| ZnO-C Hybrid | Cd(II) | 213 | mdpi.com |
| ZnO-C Hybrid | Co(II) | 206 | mdpi.com |
| ZnO-C Hybrid | Mn(II) | 231 | mdpi.com |
Beyond adsorption, zinc oxide derived from precursors such as zinc 2,4-pentanedionate is a well-regarded photocatalyst for the degradation of organic pollutants in water. mdpi.comyoutube.com When irradiated with light of sufficient energy, ZnO generates electron-hole pairs that produce highly reactive oxygen species (ROS). mdpi.com These ROS can then oxidize a wide range of organic contaminants, breaking them down into less harmful substances. mdpi.comresearchgate.net
The efficiency of the photocatalytic process depends on the properties of the ZnO material, such as its particle size, surface area, and crystallinity, which are in turn affected by the precursor and synthesis method used. mdpi.comnih.gov Studies have demonstrated the successful degradation of various pollutants, including pesticides like 2,4-Dichlorophenoxyacetic acid (2,4-D) and dyes like Rhodamine B, using ZnO-based photocatalysts. mdpi.comnih.govnih.gov The photocatalytic activity of ZnO can be further enhanced by creating composites or doping with other materials. nih.gov
The following table summarizes the photocatalytic degradation efficiency of ZnO-based materials for different organic pollutants.
| Photocatalyst | Pollutant | Degradation Efficiency | Conditions | Reference |
| ZnO from Zinc Acetate | 2,4-Dichlorophenoxyacetic acid (2,4-DCP) | 86.7% | UV irradiation | mdpi.com |
| ZnO from Zinc Acetate | 2,4-D | 90.9% | UV irradiation | mdpi.com |
| ZnO Nanostructures | Phenol Red dye | >90% | UV irradiation | researchgate.net |
| ZIF-8 (a Zn-based MOF) | Organic dyes (RhB, MB, MO) | up to 100% | Visible light | nih.gov |
| ZnIn2S4/MoS2 Aerogel | Tetracycline | 88% (after 5 cycles) | Visible light | nih.gov |
Agricultural Formulations
Zinc 2,4-pentanedionate monohydrate and related compounds are finding applications in agriculture, primarily as components in pesticide formulations and as agents to improve the bioavailability of essential nutrients and active ingredients.
Metal acetylacetonates, including zinc acetylacetonate, are used as stabilizers and catalysts in various chemical formulations, which can extend to pesticide products. sacheminc.comwikipedia.org Their role can be to stabilize the active ingredients against degradation, thereby prolonging the shelf-life and efficacy of the pesticide. google.com Furthermore, nanoparticles of zinc oxide, which can be produced from zinc 2,4-pentanedionate, have been investigated for their own insecticidal properties and for their ability to act as synergists when combined with conventional pesticides. nih.govekb.egmdpi.com For instance, studies have shown that the addition of ZnO nanoparticles to neonicotinoid pesticides can increase the mortality rate of certain insect pests. ekb.eg This suggests a potential for zinc 2,4-pentanedionate monohydrate as a precursor in the synthesis of such nano-enhanced pesticide formulations.
| Pesticide Combination | Target Pest | Observation | Reference |
| ZnO Nanoparticles + Neonicotinoids | Spodoptera litura, Aphis gossypii | Increased mortality (48.57% and 93.51% increase, respectively) | ekb.eg |
| ZnO Nanoparticles | Spodoptera frugiperda | Body deformations, reduced fecundity, reduced oviposition, and mortality | nih.gov |
| ZnO Nanoparticles | Bactericera cockerelli nymphs | 88% mortality at 1000 ppm (lab conditions) | mdpi.com |
A significant challenge in agriculture is ensuring the efficient uptake of nutrients and active ingredients by plants. Zinc, in various forms, plays a crucial role in this context. Formulations containing zinc can improve the bioavailability of not only zinc itself, which is an essential micronutrient for plants, but also other active compounds. nih.govnih.govmdpi.comresearchgate.net Chelated forms of metals, such as metal acetylacetonates, are known to be more readily absorbed by plants compared to inorganic salts. nih.gov The organic ligand can facilitate the transport of the metal ion across plant membranes. This principle can be extended to the delivery of other active ingredients in agrochemical formulations. By complexing or co-formulating active ingredients with compounds like zinc 2,4-pentanedionate, it may be possible to enhance their solubility, stability, and ultimately their uptake and translocation within the plant, leading to improved efficacy. nih.govresearchgate.netresearchgate.net For example, combined foliar application of zinc with pesticides has been shown to increase not only the zinc concentration in wheat grains but also its bioavailability. researchgate.netresearchgate.net
| Application Method | Crop | Key Finding | Reference |
| Combined foliar application of Zinc and pesticides | Wheat | Significantly increased estimated Zn bioavailability in flour (79.2%), bran (95.4%), and grain (94.5%) | researchgate.net |
| Nitrogen fertilizer application | Wheat | Enhanced Zn-S colocalization and decreased Zn-phytate, potentially increasing Zn bioavailability. | nih.gov |
| Foliar application of Zn with insecticides | Wheat | Increased grain yield and grain Zn density without antagonistic effects between the insecticide and zinc. | researchgate.net |
Role of Dopant Ions in Nanoparticle Formation
The properties of zinc oxide nanoparticles synthesized from zinc 2,4-pentanedionate monohydrate can be further tailored for specific applications by introducing dopant ions into the ZnO crystal lattice. Doping is a process where a small amount of a foreign element is intentionally introduced into a semiconductor to alter its physical and chemical properties researchgate.net. The choice of dopant and its concentration can significantly influence the structural, optical, and electronic characteristics of the ZnO nanoparticles, thereby enhancing their performance in various applications, including environmental remediation nih.govresearchgate.net.
The introduction of transition metal dopants can create localized energy states within the bandgap of ZnO, which can reduce the recombination of electron-hole pairs generated during photocatalysis. This leads to an enhanced photocatalytic efficiency, as more charge carriers are available to participate in the degradation of pollutants nih.govresearchgate.net.
The ionic radius of the dopant ion compared to that of the Zn2+ ion plays a critical role in how it is incorporated into the ZnO lattice and the resulting effects on the material's properties.
Table 1: Impact of Various Dopant Ions on the Properties of ZnO Nanoparticles
| Dopant Ion | Precursor for Doping | Method of Synthesis | Key Effects on ZnO Nanoparticles | Reference |
| Copper (Cu2+) | Copper acetate | Thermal solvent method | Enhances photocatalytic activity under visible light. nih.gov | nih.gov |
| Manganese (Mn2+) | Manganese acetate | Thermal solvent method | Improves photocatalytic efficiency. nih.gov | nih.gov |
| Cobalt (Co2+) | - | Sol-gel | Increases stability and reduces zinc leaching. cambridge.org | cambridge.org |
| Nickel (Ni2+) | - | Sol-gel | Reduces charge carrier recombination. cambridge.org | cambridge.org |
| Silver (Ag+) | Silver nitrate (B79036) | Thermal solvent method | Improves photocatalytic activity under UV radiation. nih.gov | nih.gov |
| Gadolinium (Gd3+) | - | - | Can induce ferromagnetic behavior. researchgate.net | researchgate.net |
| Hydrogen (H) | - | Annealing in hydrogen | Increases electrical conductivity and free-carrier absorption. researchgate.net | researchgate.net |
Research has shown that doping ZnO with various transition metals can significantly alter its properties. For instance, copper-doped ZnO has demonstrated high optical absorption and considerable photocatalytic activity in the decomposition of dyes nih.gov. Similarly, nickel doping can help reduce charge carrier recombination, thereby enhancing the photocatalytic performance of ZnO cambridge.org. The introduction of hydrogen as a dopant has been found to increase the electrical conductivity of ZnO nanoparticles researchgate.net. The specific effects are highly dependent on the dopant used, its concentration, and the synthesis conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
